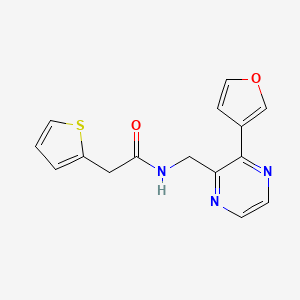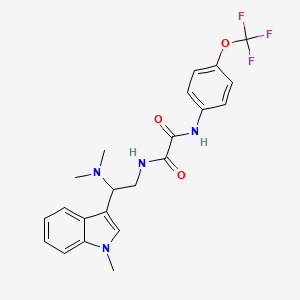
N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H23F3N4O3 and its molecular weight is 448.446. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Binding and Agonist Activity
Research on compounds with similar structural motifs to N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has shown their potential in binding to specific receptors, such as 5-HT1D receptors, which are associated with various neurological functions. One study synthesized derivatives that displayed agonist activity at 5-HT1D receptors, showing preference for 5-HT1D alpha vs 5-HT1D beta receptors. This suggests that modifications to the indolylethylamine structure can influence receptor affinity and intrinsic efficacy, indicating potential applications in designing receptor-specific drugs (Barf et al., 1996).
Insecticidal Activity
Another study explored the insecticidal properties of a novel compound, highlighting the importance of novel substituents in achieving high activity against pest species. This research indicates the potential of structurally unique compounds for developing new insecticides with novel modes of action, which could be relevant for compounds with similar frameworks to N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (Tohnishi et al., 2005).
Synthesis and Chemical Reactivity
Further research into the synthesis and reactivity of related compounds provides insights into the chemical properties and potential applications of N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide. Studies on the synthesis of related oxalamide derivatives and their reactions offer a basis for understanding the chemical behavior, synthesis pathways, and potential modifications to enhance the desired properties of such compounds (Obydennov et al., 2013).
Diagnostic and Therapeutic Potential
Compounds with structural similarities have been investigated for their diagnostic and therapeutic potential, particularly in neurodegenerative diseases like Alzheimer's. The use of radiofluorinated derivatives for imaging beta-amyloid senile plaques and neurofibrillary tangles in living patients demonstrates the potential of such compounds in diagnostic imaging and possibly therapeutic monitoring (Shoghi-Jadid et al., 2002).
Material Science and Photophysical Properties
In the field of material science, derivatives of similar compounds have been explored for their photophysical properties, which could be harnessed in developing fluorescent molecular probes or materials with specific optical properties. Research into the synthesis and nonlinear optical absorption of chalcone derivatives indicates the potential of such compounds in applications requiring specific optical characteristics, such as optical limiting devices (Rahulan et al., 2014).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3/c1-28(2)19(17-13-29(3)18-7-5-4-6-16(17)18)12-26-20(30)21(31)27-14-8-10-15(11-9-14)32-22(23,24)25/h4-11,13,19H,12H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHYTLPMXRPYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromobenzo[b]thiophen-2-amine](/img/structure/B2616136.png)


![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2616143.png)
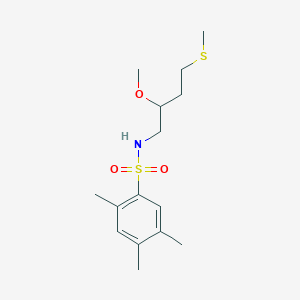
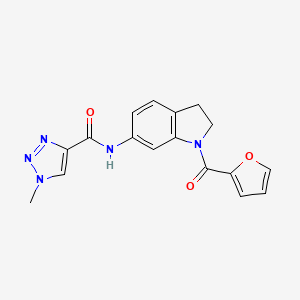
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2616147.png)
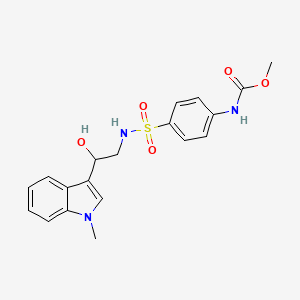
![8-(2,6-Dimethylmorpholin-4-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2616149.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2616151.png)
![[3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid](/img/structure/B2616153.png)
![(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B2616155.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2616157.png)
